![molecular formula C11H18FNO4 B6295270 (2R,5R)-1-[(tert-Butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid CAS No. 2165952-20-3](/img/structure/B6295270.png)
(2R,5R)-1-[(tert-Butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid
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Overview
Description
Scientific Research Applications
Synthesis of Tertiary Butyl Esters
The Boc group is commonly used in the synthesis of tertiary butyl esters, which are valuable in synthetic organic chemistry. A method for introducing the Boc group into various organic compounds using flow microreactor systems has been developed, offering a more efficient and sustainable approach .
Protecting Group in Peptide Synthesis
In peptide synthesis, the Boc group serves as a protecting group for amines. This allows for chemoselectivity during subsequent chemical reactions .
Chemical Transformations
The Boc group’s unique reactivity pattern is utilized in various chemical transformations. Its steric bulk can influence reaction outcomes .
Biosynthetic and Biodegradation Pathways
The tert-butyl group’s role in nature includes its involvement in biosynthetic and biodegradation pathways, suggesting potential research applications in studying these processes .
Biocatalytic Processes
There may be applications in biocatalytic processes where the Boc group’s properties could be advantageous .
Drug Development
While not specific to MFCD31744027, compounds with Boc groups are often intermediates in drug development processes due to their protective properties .
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing hands and skin thoroughly after handling, wearing protective gloves and eye protection, and if on skin or in eyes, washing with plenty of water .
properties
IUPAC Name |
(2R,5R)-5-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-6-7(12)4-5-8(13)9(14)15/h7-8H,4-6H2,1-3H3,(H,14,15)/t7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAVGIAPUYVLMZ-HTQZYQBOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](CC[C@@H]1C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,5R)-1-[(tert-Butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid |
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